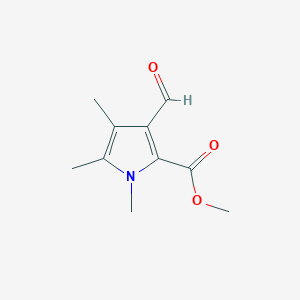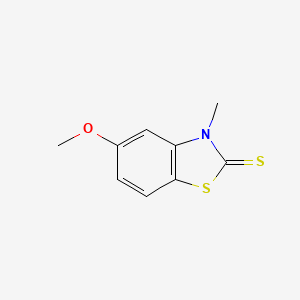
1,2-Dithiolan-3-one, 4,5-dichloro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Dithiolan-3-one, 4,5-dichloro- is a heterocyclic compound with a five-membered ring structure containing sulfur and chlorine atomsIts molecular formula is C3H2Cl2OS2, and it has a molecular weight of 187.07 g/mol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,2-Dithiolan-3-one, 4,5-dichloro- can be synthesized through the reaction of 1,2-ethanedithiol with carbonyl compounds in the presence of a Lewis acid catalyst. The reaction typically involves the formation of a cyclic thioacetal intermediate, which is then oxidized to yield the desired compound . The reaction conditions often include mild temperatures and the use of solvents such as petroleum ether or dichloromethane.
Industrial Production Methods
Industrial production of 1,2-Dithiolan-3-one, 4,5-dichloro- involves similar synthetic routes but on a larger scale. The process may include additional purification steps such as recrystallization or distillation to obtain a high-purity product. The use of efficient catalysts and optimized reaction conditions ensures high yields and cost-effectiveness in industrial settings .
Analyse Chemischer Reaktionen
Types of Reactions
1,2-Dithiolan-3-one, 4,5-dichloro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into thiols or thioethers.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and thioethers.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1,2-Dithiolan-3-one, 4,5-dichloro- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic reactions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 1,2-Dithiolan-3-one, 4,5-dichloro- involves its interaction with molecular targets such as enzymes and proteins. The compound can form covalent bonds with thiol groups in proteins, leading to inhibition of enzyme activity. This interaction can disrupt various biochemical pathways, resulting in its biological effects . Additionally, the compound’s ability to undergo redox reactions allows it to modulate oxidative stress in cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2-Dithiolane: A similar compound with a five-membered ring structure containing sulfur atoms.
1,3-Dithiolane: An isomer of 1,2-Dithiolane with different chemical properties.
4,5-Dichloro-1,3-dioxolan-2-one: Another compound with a similar ring structure but containing oxygen atoms instead of sulfur.
Uniqueness
1,2-Dithiolan-3-one, 4,5-dichloro- is unique due to its specific arrangement of chlorine and sulfur atoms, which imparts distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound in research and industrial applications .
Eigenschaften
CAS-Nummer |
138569-63-8 |
|---|---|
Molekularformel |
C3H2Cl2OS2 |
Molekulargewicht |
189.1 g/mol |
IUPAC-Name |
4,5-dichlorodithiolan-3-one |
InChI |
InChI=1S/C3H2Cl2OS2/c4-1-2(5)7-8-3(1)6/h1-2H |
InChI-Schlüssel |
YMVICGPFTOKTIL-UHFFFAOYSA-N |
Kanonische SMILES |
C1(C(SSC1=O)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


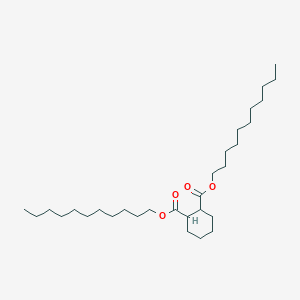

![2-{4-[(6-Methylnonyl)oxy]phenyl}-5-octylpyrazine](/img/structure/B14269132.png)
![3-{Dimethyl[(propan-2-yl)oxy]silyl}propan-1-amine](/img/structure/B14269135.png)
![1-Benzyl-2-[(benzyloxy)methyl]piperidine](/img/structure/B14269137.png)
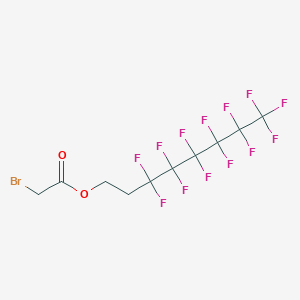
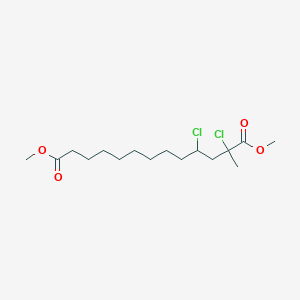
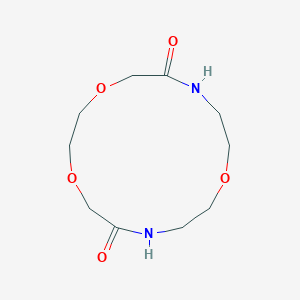
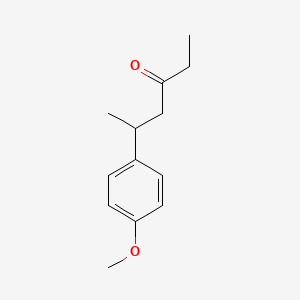
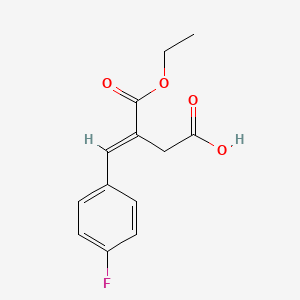
![2-[(E)-(6-Bromo-1,3-benzothiazol-2-yl)diazenyl]-5-(dimethylamino)benzoic acid](/img/structure/B14269170.png)
